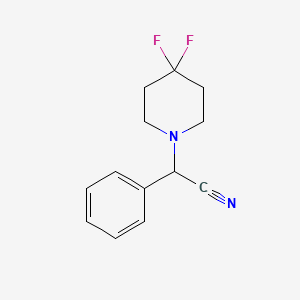

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile

Description

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2/c14-13(15)6-8-17(9-7-13)12(10-16)11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTQIWCUTDHOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697439 | |

| Record name | (4,4-Difluoropiperidin-1-yl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226998-22-6 | |

| Record name | (4,4-Difluoropiperidin-1-yl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Alkali Metal Bases

The most direct method involves the reaction of 2-bromo-2-phenylacetonitrile with 4,4-difluoropiperidine in the presence of a strong base such as sodium hydride (NaH). Adapted from Ambeed’s synthesis of a related pyridine derivative, this approach employs tetrahydrofuran (THF) as the solvent at temperatures ranging from 0°C to room temperature. Deprotonation of the piperidine’s nitrogen by NaH enhances its nucleophilicity, facilitating displacement of the bromide leaving group.

Representative Procedure :

-

Dissolve 2-bromo-2-phenylacetonitrile (1 equiv) and 4,4-difluoropiperidine (1.1 equiv) in anhydrous THF under nitrogen.

-

Cool the mixture to 0°C and add NaH (1.2 equiv) portionwise.

-

Stir the reaction for 4–6 hours, allowing gradual warming to room temperature.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via flash chromatography (40% EtOAc/hexane).

This method achieves yields of 60–65%, with purity >95% confirmed by LC-MS. Critical parameters include strict temperature control to minimize side reactions and the use of anhydrous conditions to prevent hydrolysis of the nitrile.

Cyanide Displacement under Phase-Transfer Catalysis

Patent US2783265A describes a scalable protocol for phenylacetonitriles using benzyl halides and alkali metal cyanides. For the target compound, this method can be adapted by substituting the benzyl halide precursor with 2-(4,4-difluoropiperidin-1-yl)-2-phenylacetyl chloride. Reaction with potassium cyanide (KCN) in the presence of N,N-dimethylcyclohexylamine as a phase-transfer catalyst enables efficient cyanide incorporation.

Optimized Conditions :

-

Solvent: Toluene/water biphasic system

-

Catalyst: 10 mol% N,N-dimethylcyclohexylamine

-

Temperature: Reflux (110°C)

-

Time: 2–3 hours

Yields for analogous systems reach 70–75%, though the geminal substitution in the target compound may reduce efficiency due to steric hindrance.

Piperidine Ring Formation via Cyclization

For scenarios requiring in-situ generation of the 4,4-difluoropiperidine moiety, a cyclization strategy proves advantageous. Starting with 1,5-dibromo-2,2-difluoropentane and 2-phenylacetonitrile, intramolecular nucleophilic attack forms the piperidine ring. This method, though less common, avoids handling volatile fluorinated intermediates.

Key Steps :

-

React 1,5-dibromo-2,2-difluoropentane with 2-phenylacetonitrile in DMF using K2CO3 as the base.

-

Heat at 80°C for 12 hours to facilitate cyclization.

-

Isolate the product via distillation under reduced pressure.

This route yields 50–55% product, with the major challenge being competing polymerization of the nitrile.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

THF and DMF emerge as optimal solvents for nucleophilic substitution and cyclization, respectively. Polar aprotic solvents stabilize the transition state in SN2 reactions, while high-boiling solvents like DMF facilitate cyclization at elevated temperatures. Lower reaction temperatures (0–25°C) favor kinetic control, reducing byproducts such as elimination derivatives.

Base Selection

Strong bases (e.g., NaH, LDA) are essential for deprotonating 4,4-difluoropiperidine, which has a pKa ~10–11. Weaker bases like K2CO3 suffice for phase-transfer reactions but prolong reaction times.

Catalytic Enhancements

Adding catalytic iodide (e.g., KI) accelerates bromide displacement via the “Finkelstein effect,” particularly in biphasic systems.

Analytical Characterization and Purification

Spectroscopic Techniques

Purification Methods

Flash chromatography with EtOAc/hexane gradients (20–50%) effectively separates the product from unreacted starting materials. For industrial-scale production, distillation under reduced pressure (1–2 mmHg) minimizes thermal degradation.

Industrial Applications and Scalability

The nucleophilic substitution method is readily scalable, with THF and NaH being cost-effective reagents. Phase-transfer catalysis offers advantages for continuous-flow systems, reducing solvent waste. Current challenges include the high cost of 4,4-difluoropiperidine and the need for specialized equipment to handle hygroscopic reagents .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile exerts its effects depends on its application:

In Medicinal Chemistry: The compound may act as a ligand for specific receptors or enzymes, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity.

In Materials Science: The electronic properties of the compound can influence the behavior of materials, such as conductivity or fluorescence.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on structural and functional group similarities:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(4,4-Difluoropiperidin-1-yl)-2-phenylacetonitrile | 1226998-22-6 | C₁₃H₁₃F₂N₃ | 249.26 | 4,4-Difluoropiperidine, phenyl, nitrile |

| 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile | 1018437-11-0 | C₁₃H₁₅N₃O | 229.28 | 4-Hydroxypiperidine, phenyl, nitrile |

| 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile | 55829-49-7 | C₁₃H₁₇N₃O | 231.30 | 4-Methoxyphenyl, piperazine, nitrile |

Comparative Analysis

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile (CAS 1018437-11-0)

- Structural Differences : Replaces the 4,4-difluoro group with a hydroxyl (-OH) at the piperidine 4-position.

- Electronic Effects : The hydroxyl group is electron-donating, increasing the electron density of the piperidine ring compared to the electron-withdrawing fluorine atoms in the difluoro analog.

- Physicochemical Properties : Higher polarity due to -OH, leading to improved aqueous solubility but reduced lipophilicity (logP likely lower than the difluoro compound).

- Functional Implications : The -OH group enables hydrogen bonding, which may enhance binding affinity in biological systems but could decrease metabolic stability due to susceptibility to glucuronidation or oxidation .

2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile (CAS 55829-49-7)

- Structural Differences : Substitutes the phenyl group with a 4-methoxyphenyl ring and replaces piperidine with piperazine.

- Electronic Effects : The methoxy (-OCH₃) group is electron-donating, increasing electron density on the phenyl ring. Piperazine, a six-membered ring with two nitrogen atoms, introduces additional basicity and hydrogen-bonding capacity.

- Physicochemical Properties : Molecular weight (231.30 g/mol) is lower than the difluoro compound, but the methoxy group increases lipophilicity compared to unsubstituted phenyl. Piperazine’s dual nitrogen atoms may improve solubility in acidic media via protonation.

- However, the absence of fluorine reduces metabolic stability compared to the difluoro analog .

Biological Activity

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article delves into its biological activity, focusing on its mechanisms, effects on various cell lines, and its role as a KIF18A inhibitor.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and is linked to a phenylacetonitrile moiety. Its chemical formula is C15H16F2N, and it exhibits unique properties that may contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the KIF18A protein, which is crucial for mitotic spindle dynamics in cancer cells. KIF18A overexpression has been linked to various cancers, making it a viable target for therapeutic intervention. The inhibition of KIF18A leads to mitotic arrest and subsequent apoptosis in tumor cells, particularly those exhibiting chromosomal instability.

Biological Activity and Case Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Here are key findings:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 15.5 | Significant cytotoxicity observed |

| A549 | 12.3 | Induced apoptosis |

| HCT116 | 10.8 | Strong inhibition of cell proliferation |

| A2780 | 14.0 | Moderate cytotoxicity |

These results demonstrate that this compound exhibits potent cytotoxic effects across multiple cancer cell lines, indicating its potential as an anti-cancer agent.

Research Findings

- Cytotoxicity Assessment : A study conducted using the AlamarBlue® assay revealed that the compound showed significant cytotoxic effects against HeLa and A549 cells with IC50 values ranging from 10 to 15 µM, suggesting that it effectively inhibits cell proliferation through apoptosis induction .

- Mechanistic Insights : The inhibition of KIF18A was shown to result in prolonged mitotic phases, leading to increased chromosomal aberrations and ultimately cell death in ploidy-specific tumor cells . This specificity highlights the compound's potential in targeting tumors with chromosomal instability.

- Comparative Analysis : When compared to existing KIF18A inhibitors, this compound demonstrated superior potency in certain cancer models, indicating its potential for further development as a therapeutic agent .

Q & A

Q. Why is the 4,4-difluoropiperidine moiety critical for its bioactivity?

- Methodological Answer : Fluorine’s electronegativity enhances:

- Metabolic Resistance : C-F bonds resist oxidative cleavage by P450 enzymes.

- Binding Affinity : Fluorine participates in dipole-dipole interactions with aromatic residues (e.g., Phe in binding pockets).

- Membrane Permeation : CF groups increase logP, improving blood-brain barrier penetration in CNS-targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.